molecular formula C14H11NO5 B2856460 (2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 843621-97-6

(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2856460
CAS No.: 843621-97-6
M. Wt: 273.244
InChI Key: SEMPNPGHWOOIHI-FNORWQNLSA-N
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Description

“(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid” is an α,β-unsaturated carboxylic acid derivative featuring a furan ring substituted at the 5-position with a 4-methyl-3-nitrophenyl group. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 273.24 g/mol and a purity >90% based on synthesis reports . The (2E) stereochemistry denotes a trans-configuration of the double bond in the acrylic acid moiety, which influences its planarity and conjugation. However, specific biological or industrial uses remain underexplored in the available literature.

Properties

IUPAC Name

(E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-9-2-3-10(8-12(9)15(18)19)13-6-4-11(20-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMPNPGHWOOIHI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as a derivative of acrylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring and a nitrophenyl group, which are significant in influencing its interaction with biological targets. The following sections will detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H11NO5
  • Molecular Weight : 273.24 g/mol
  • CAS Number : 874999-45-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to participate in various biochemical pathways, potentially acting as an inhibitor for certain enzymes or receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or tumor growth.
  • Interaction with Cell Signaling Pathways : It could modulate pathways such as the MAPK pathway, which is crucial in cancer biology.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. This activity is often linked to the inhibition of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

StudyFindings
Cho et al. (2017)Investigated the effects of similar compounds on malignant pleural mesothelioma (MPM). The study found that certain derivatives exhibited antiproliferative activity through ERK blockade and CD44 downregulation .
Pendergrass et al. (2016)Developed a screening assay for compounds similar to this compound, demonstrating concentration-dependent inhibition of relevant enzymatic activity .
BenchChem ResearchCharacterized the compound's potential applications in drug discovery, noting its ability to interact with biological targets effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the (2E)-3-(furan-2-yl)prop-2-enoic acid backbone but differ in substituents on the aryl group attached to the furan ring. Below is a detailed comparison based on molecular properties, substituent effects, and available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Electronic Effects Purity Key References
(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid C₁₄H₁₁NO₅ 273.24 4-methyl, 3-nitro Strong electron-withdrawing (NO₂), moderate electron-donating (CH₃) >90%
(2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₈F₂O₃ 250.20 2,4-difluoro Moderate electron-withdrawing (F) N/A
(2E)-3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid C₁₄H₉F₃O₃ 282.21 2-trifluoromethyl Strong electron-withdrawing (CF₃) N/A
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₉ClO₃ 248.66 4-chloro Moderate electron-withdrawing (Cl) N/A
(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid C₁₃H₉BrO₃ 293.12 4-bromo Moderate electron-withdrawing (Br) 95%

Key Observations

Electronic Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid compared to halogenated derivatives (Cl, Br, F). Methyl groups (e.g., 4-CH₃ in the target compound) donate electrons weakly, creating a nuanced electronic environment when combined with nitro substituents.

Molecular Weight and Solubility :

  • The brominated derivative has the highest molecular weight (293.12 g/mol ) due to bromine’s atomic mass, which may reduce aqueous solubility compared to lighter halogenated analogs .
  • Nitro groups generally decrease solubility in polar solvents, whereas fluorine’s electronegativity can enhance solubility in some cases .

Stereochemical and Conformational Impact: The (2E) configuration ensures a planar geometry, facilitating π-conjugation between the furan ring and acrylic acid moiety.

Synthetic Feasibility :

  • Halogenated derivatives (e.g., Cl, Br) are often synthesized via Suzuki-Miyaura cross-coupling, while nitro-substituted compounds may require nitration steps, which pose safety challenges due to reactive intermediates .

Unresolved Questions

  • Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent in the reviewed evidence, limiting comparative pharmacological analysis.
  • Experimental pKa values and solubility parameters are needed to quantify substituent effects on acidity and hydrophilicity.

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